molecular formula C8H11NO2 B12572849 1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid CAS No. 259823-88-6

1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid

Cat. No.: B12572849
CAS No.: 259823-88-6
M. Wt: 153.18 g/mol
InChI Key: XQXHBHFZMOUWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid is a unique organic compound characterized by its cyclopropane ring structure with a cyano group and a carboxylic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2,3-trimethylcyclopropanecarboxylic acid with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors.

Comparison with Similar Compounds

  • 1-Cyano-1-cyclopropanecarboxylic acid
  • 1-Cyano-2-methylenecyclopropane
  • 1-Cyano-1,3-butadiene

Comparison: 1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclopropane ring. This substitution can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

259823-88-6

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H11NO2/c1-5-7(2,3)8(5,4-9)6(10)11/h5H,1-3H3,(H,10,11)

InChI Key

XQXHBHFZMOUWBM-UHFFFAOYSA-N

Canonical SMILES

CC1C(C1(C#N)C(=O)O)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.